4-(Cyanomethoxy)phenyl dimethylcarbamate
Description
4-(Cyanomethoxy)phenyl dimethylcarbamate is a carbamate derivative characterized by a phenyl ring substituted with a cyanomethoxy (-OCH₂CN) group and a dimethylcarbamate (-OCON(CH₃)₂) moiety. Carbamates are widely studied for their biological activities, including pesticidal, antioxidant, and enzyme-inhibiting properties.
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22g/mol |
IUPAC Name |
[4-(cyanomethoxy)phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C11H12N2O3/c1-13(2)11(14)16-10-5-3-9(4-6-10)15-8-7-12/h3-6H,8H2,1-2H3 |
InChI Key |
NHJXDFUIQAAHEM-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)OCC#N |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)OCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and molecular properties of 4-(Cyanomethoxy)phenyl dimethylcarbamate with analogous carbamates:
Key Observations:
- Electron-Withdrawing Groups: The cyanomethoxy group in the target compound contrasts with electron-donating groups (e.g., -C₂H₅ in 4-ethylphenyl methylcarbamate) or halogens (-Cl in 4-chlorophenyl-N-methylcarbamate), which may alter solubility and reactivity .
- Carbamate Substitution : Dimethylcarbamates (e.g., Pirimicarb) generally exhibit higher steric hindrance and lipophilicity than methylcarbamates, influencing biological target binding .
Antioxidant and Enzyme Inhibition
Derivatives of 4-(cyanomethoxy) benzoic acid, such as ethyl 4-(cyanomethoxy) benzoate, demonstrated moderate antioxidant activity in DPPH (IC₅₀: 0.8–1.2 mM) and FRAP assays, alongside butyrylcholinesterase inhibition (IC₅₀: 45–60 μM) . In contrast, 4-chlorophenyl-N-methylcarbamate and Pirimicarb are primarily pesticidal, targeting acetylcholinesterase in insects .
Physicochemical Properties
Lipophilicity (log k) and molecular weight influence bioavailability:
- Pirimicarb: log k = 2.1 (measured via HPLC), MW = 238.29 g/mol .
- 4-Chlorophenyl-N-methylcarbamate: log P ≈ 2.5 (estimated), MW = 199.6 g/mol .
- The target compound’s cyanomethoxy group likely increases polarity compared to chlorophenyl analogs, reducing log P but enhancing solubility in aqueous environments .
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